2-Benzylsulfanylpyrimidine
Overview
Description
2-(benzylthio)pyrimidine is a type of pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
A series of 2-(benzylthio)pyrimidines were prepared and evaluated for antibacterial activity . These compounds were obtained by condensation of 2-thiopyrimidines with benzyl halides or 2-(chloromethyl)-1H-benzimidazole in the presence of a base .Molecular Structure Analysis
Spectroscopic details on the molecular structure of pyrimidine‑2‑thiones heterocyclic compounds were investigated using computational tools . Quantum and chemical parameters were calculated and molecular electrostatic surface potential (MEP) was studied which predicted the highly electronic sites around the compounds .Chemical Reactions Analysis
Research developments in the syntheses of pyrimidines have been described . Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .Physical and Chemical Properties Analysis
Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .Mechanism of Action
Safety and Hazards
Future Directions
This survey attempts to demonstrate the versatility of pyrimidine-based drugs, not only for their potency and affinity but also for the improved medicinal chemistry properties of pyrimidine as a bioisostere for phenyl and other aromatic π systems . It is hoped that this article will provide insight to researchers considering the pyrimidine scaffold as a chemotype in future drug candidates in order to counteract medical conditions previously deemed untreatable .
Properties
IUPAC Name |
2-benzylsulfanylpyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2S/c1-2-5-10(6-3-1)9-14-11-12-7-4-8-13-11/h1-8H,9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYNTXICLWNGOHZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NC=CC=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60332930 | |
Record name | 2-benzylsulfanylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60332930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66348-67-2 | |
Record name | 2-benzylsulfanylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60332930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main mechanism of action of 2-(benzylthio)pyrimidine derivatives as potential therapeutics?
A1: Research indicates that certain 2-(benzylthio)pyrimidine derivatives act as inhibitors of the protein-protein interaction between DCN1 (Defective in Cullin Neddylation 1) and UBC12 (Ubiquitin Conjugating Enzyme E2 M). [] This interaction is crucial for the proper function of Cullin-RING Ligases (CRLs), which are involved in ubiquitination – a process that tags proteins for degradation. By disrupting this interaction, these compounds can modulate the activity of CRLs. Specifically, DN-2, a 2-(benzylthio)pyrimidine derivative, has demonstrated the ability to inhibit Cullin 3 neddylation, a key step in CRL activation. [] This inhibition has been linked to the reversal of Angiotensin II-induced cardiac fibroblast activation, suggesting a potential therapeutic role for these compounds in treating cardiac fibrosis. []
Q2: Have any structure-activity relationship (SAR) studies been conducted on 2-(benzylthio)pyrimidine derivatives? What modifications have shown promise in enhancing their activity?
A2: While the provided abstracts don't provide detailed SAR data, they highlight that structure-based optimization efforts have been undertaken for 2-(benzylthio)pyrimidine derivatives, leading to the development of DN-2 as a potent and selective DCN1-UBC12 inhibitor. [] Further research focusing on systematic modifications of the 2-(benzylthio)pyrimidine scaffold is needed to fully elucidate the impact of specific structural features on their activity, potency, and selectivity.
Q3: What synthetic routes have been explored for the preparation of 2-(benzylthio)pyrimidine derivatives?
A3: One study employed a cyclocondensation reaction between β-enamino diketones and benzylisothiourea hydrochloride to synthesize a series of ethyl 2-benzylthio-pyrimidine-4-carboxylates. [] This approach highlights the versatility of β-enamino diketones as valuable building blocks for accessing diverse 2-(benzylthio)pyrimidine derivatives. Further exploration of synthetic methodologies could potentially lead to more efficient and scalable routes for their preparation, facilitating further research and development.
Q4: What analytical techniques have been used to characterize and study 2-(benzylthio)pyrimidine derivatives?
A4: Although specific analytical techniques used for characterization are not elaborated on in the provided abstracts, it is highly probable that common methods such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC) were employed. [, ] These techniques are routinely used to confirm the structure, purity, and other important characteristics of synthesized compounds. Additionally, techniques like HTRF (Homogeneous Time-Resolved Fluorescence) and cellular thermal shift assays were used to assess the binding affinity and cellular target engagement of 2-(benzylthio)pyrimidine derivatives with DCN1. []
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